NIBR0213

S1P1 Antagonist GPCR Pharmacology Potency Comparison

Standard S1P1 functional agonists (e.g., fingolimod) induce receptor internalization, confounding mechanism-of-action studies. NIBR0213 is a pure competitive antagonist enabling clean pharmacological dissection. - **Potency & Selectivity:** IC50 = 2.0-2.5 nM (hS1P1); inactive at S1P2/3/4 (>10 µM); ~3,000-fold selective vs S1P5. - **In Vivo Utility:** Oral bioavailability; 75-85% PBL reduction for 24h post 30 mg/kg; efficacy in murine EAE. - **Supply:** BenchChem provides certified research-grade material with global shipping.

Molecular Formula C27H29ClN2O3
Molecular Weight 465.0 g/mol
Cat. No. B609571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIBR0213
SynonymsNIBR-0213;  NIBR 0213;  NIBR0213.
Molecular FormulaC27H29ClN2O3
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
InChIInChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
InChIKeyKYHUARFFBDLROH-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NIBR0213: Selective S1P1 Antagonist Overview


NIBR0213 is an orally bioavailable, potent, and selective competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), a G protein-coupled receptor critical for lymphocyte trafficking and vascular barrier integrity [1]. Its in vitro profile demonstrates low nanomolar inhibitory activity at the human S1P1 receptor (IC50 = 2.0–2.5 nM) and high selectivity (>10 µM) against S1P2, S1P3, and S1P4 [REFS-1, REFS-2]. In vivo, NIBR0213 induces long-lasting peripheral blood lymphocyte (PBL) reduction and shows comparable therapeutic efficacy to the clinical agent fingolimod in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [REFS-1, REFS-2].

Mechanism Pure competitive S1P1 antagonist, not functional agonist
Selectivity Inactive at S1P2, S1P3, S1P4; favorable window vs. S1P5
In vivo use Oral bioavailability supports lymphocyte trafficking & EAE studies

NIBR0213: Key Pharmacological Advantages


Substitution of NIBR0213 with another S1P1 modulator is not scientifically equivalent due to fundamental differences in pharmacology, selectivity, and pharmacokinetics. Unlike functional antagonists (e.g., fingolimod) that act as agonists to induce receptor internalization, NIBR0213 is a pure competitive antagonist [1]. This mechanistic distinction is critical for studies aiming to differentiate the consequences of S1P1 receptor antagonism from agonist-induced receptor downregulation [1]. Furthermore, NIBR0213's exceptional ~3,000-fold selectivity window against the related S1P5 receptor is not a universal feature of all S1P1 antagonists, where off-target activity can confound interpretation of experimental results . These pharmacological and pharmacokinetic differences mean that in-class substitution will alter key experimental outcomes, making NIBR0213 the requisite tool for defined S1P1 blockade.

Mechanism Functional antagonists (e.g., fingolimod) induce receptor internalization; pure antagonism may yield different downstream signaling and trafficking readouts.
Selectivity Not all S1P1 antagonists share the high selectivity window against S1P3 and S1P5; dual S1P1/S1P3 agents can confound vascular and inflammatory endpoints.
Pharmacokinetics Oral bioavailability and clearance vary across S1P1 antagonists; exposure-driven lymphopenia duration may not transfer directly.

NIBR0213: Performance Benchmarks


Potency vs. TASP0277308

NIBR0213 demonstrates superior potency for human S1P1 receptor antagonism compared to the alternative S1P1 antagonist TASP0277308. In GTPγS binding assays, NIBR0213's IC50 of 2.0 nM is approximately 2.1-fold lower (more potent) than the reported IC50 of 4.2 nM for TASP0277308 [1].

Potency vs. TASP0277308
Reported
IC50: 2.0 nM vs. 4.2 nM (GTPγS assay)
Supports lower in vitro concentration for target engagement, reducing vehicle artifacts.
Cross-study comparison; assay conditions may vary.
S1P1 Antagonist GPCR Pharmacology Potency Comparison

Selectivity vs. VPC44116

NIBR0213 offers a significantly cleaner selectivity profile than the dual antagonist VPC44116. NIBR0213 is inactive at S1P2, S1P3, and S1P4 (IC50 >10 µM) . In contrast, VPC44116 is a potent antagonist of both S1P1 and S1P3 receptors, with Ki values of approximately 30 nM and 300 nM, respectively [1]. This makes VPC44116 unsuitable for studies requiring unambiguous S1P1 pathway interrogation.

Selectivity vs. VPC44116
Reported
S1P3 IC50 >10,000 nM vs. Ki ~300 nM
Cleaner selectivity avoids S1P3-mediated vascular/inflammatory confounds.
Different assay formats (Ca2+ vs. binding); direction supports selectivity advantage.
Selectivity Profiling S1P Receptor Family Off-target Activity

Lymphopenia vs. Fingolimod

NIBR0213 induces a potent and long-lasting reduction in peripheral blood lymphocyte (PBL) counts. While both NIBR0213 and fingolimod induce lymphopenia, they achieve this via different mechanisms (antagonism vs. functional antagonism). In terms of in vivo potency, NIBR0213 achieves an ED50 of 0.2 mg/kg for PBL reduction in rats after oral dosing . This is approximately 5-fold less potent than fingolimod's reported ED50 of 0.041 mg/kg in the same species [1]. Despite this difference in lymphopenia ED50, both compounds demonstrate comparable therapeutic efficacy in the EAE model [2].

Lymphopenia vs. fingolimod
Reported
ED50 0.2 mg/kg vs. 0.041 mg/kg (rat, p.o.)
Mechanism-dependent lymphopenia differentiates antagonism from functional agonism.
Both achieve comparable EAE endpoint response despite potency difference.
Lymphopenia In Vivo Pharmacodynamics EAE Model

Oral Bioavailability and Clearance

NIBR0213 exhibits a favorable pharmacokinetic profile suitable for chronic oral dosing studies. It demonstrates high oral bioavailability (69%) and moderate clearance (26 mL/min/kg) in rats . This PK profile enables robust and sustained plasma exposure, contributing to its long-lasting pharmacodynamic effect on lymphocyte counts (up to 24 hours post-dose) .

Oral bioavailability
Reported
F = 69% (rat); moderate CL 26 mL/min/kg
Supports robust and sustained exposure for chronic in vivo dosing.
Fingolimod F = 93% as reference; PK differences can influence PD time course.
Pharmacokinetics Oral Bioavailability In Vivo Dosing

Bradycardia Sparing Profile

A key differentiator for NIBR0213 is its favorable cardiovascular profile. Unlike S1P1 agonists such as fingolimod, which are known to cause transient but significant bradycardia upon first dose in both preclinical models and patients, NIBR0213 does not induce bradycardia [1]. This is because bradycardia is a consequence of S1P1 receptor activation on atrial myocytes, an effect not produced by a pure antagonist [2]. NIBR0213 was well-tolerated at an efficacious oral dose of 30 mg/kg BID in a rat arthritis model with no signs of labored breathing [3].

Bradycardia sparing
Class-level
First-dose bradycardia not observed (pure antagonist)
Eliminates confounding cardiovascular endpoint in chronic S1P1 blockade models.
Class-level inference; verify in specific model and dose regimen.
Cardiovascular Safety Bradycardia Adverse Event Profile

NIBR0213: Validated Applications


Antagonism vs. Functional Antagonism in Autoimmunity

NIBR0213 is the definitive tool for studies aiming to differentiate the biological consequences of pure S1P1 competitive antagonism from the complex pharmacology of functional antagonists like fingolimod. Its mechanism of action (competitive antagonism) directly opposes that of agonists and therefore produces distinct downstream effects on receptor trafficking and signaling [1]. Its high oral bioavailability and long-lasting lymphopenia (75-85% PBL reduction for up to 24 hours post a 30 mg/kg dose ) make it ideal for chronic dosing in murine EAE or adjuvant-induced arthritis models [REFS-1, REFS-3].

S1P1-Mediated Vascular Barrier Integrity

The high selectivity of NIBR0213 against other S1P receptor subtypes (S1P2-4, >10 µM) and its ~3,000-fold selectivity window against S1P5 [1] make it an optimal probe for studying S1P1-specific regulation of vascular barrier integrity. Studies have demonstrated that NIBR0213 induces a dose-dependent acute vascular leakage in the lung, which is fully reversible within 3-4 days, allowing researchers to model and investigate the dynamics of S1P1-dependent endothelial barrier function in vivo . This provides a clear, S1P1-specific phenotype not confounded by activity at other S1P receptors.

High-Selectivity In Vitro Applications

For cell-based assays such as Ca2+ mobilization, chemotaxis, or receptor internalization studies, NIBR0213's exceptional potency (IC50 = 2.0-2.5 nM) and clean selectivity profile (inactive at S1P2, S1P3, S1P4) are essential [1]. Compared to dual antagonists like VPC44116, NIBR0213 eliminates the confounding variable of S1P3 receptor activity, ensuring that observed phenotypes are specifically attributable to S1P1 blockade . Its ability to block S1P1-selective ligand-induced Ca2+ mobilization and inhibit FTY720-phosphate-induced S1P1 internalization at 1 µM [1] makes it a valuable reagent for precise in vitro pharmacological interrogation.

Cardiovascular Safety Pharmacology

NIBR0213 is uniquely positioned for safety pharmacology studies aimed at decoupling the immunomodulatory benefits of S1P1 modulation from the cardiovascular side effects associated with agonists. Its lack of bradycardia in vivo [1] allows researchers to model a scenario where S1P1 signaling is blocked without activating atrial myocyte receptors. This enables a clearer assessment of the long-term vascular and pulmonary consequences of sustained S1P1 antagonism, as demonstrated in 2-week chronic dosing studies that revealed moderate, dose-dependent pulmonary changes . This application is critical for understanding the therapeutic window and potential liabilities of pure S1P1 antagonists.

Application
Selection Property
Validation Focus
Differentiation of S1P1 antagonism vs. functional agonism
Pure competitive antagonist; sustained lymphopenia after oral dosing
Lymphocyte trafficking endpoint interpretation in EAE and arthritis models
Vascular barrier integrity studies
High selectivity against S1P2-4 and S1P5
Reversible vascular leakage endpoint monitoring in lung
In vitro S1P1 pharmacology
Low nanomolar potency; clean selectivity profile
S1P1-specific Ca2+ flux and internalization endpoint interpretation
Cardiovascular safety pharmacology
Absence of bradycardia induction (pure antagonist)
Chronic pulmonary and vascular endpoint assessment in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIBR0213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.